molecular formula C11H12N4O3S B15352776 Sulfamethoxypyridazine-d4

Sulfamethoxypyridazine-d4

Cat. No.: B15352776
M. Wt: 284.33 g/mol
InChI Key: VLYWMPOKSSWJAL-QFFDRWTDSA-N
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Description

Sulfamethoxypyridazine-d4 is a deuterium-labeled stable isotope of sulfamethoxypyridazine, a sulfonamide antibiotic. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the non-deuterated parent drug in pharmacokinetic and metabolomic studies.

Molecular Formula: C₁₁H₈D₄N₄O₃S Molecular Weight: 284.328 g/mol . IUPAC Name: 4-Amino-2,3,5,6-tetradeutero-N-(6-methoxypyridazin-3-yl)benzenesulfonamide . Deuterium Positions: Four deuterium atoms replace hydrogens at positions 2, 3, 5, and 6 on the benzene ring . Key Applications:

  • Serves as a reference material in drug toxicology .
  • Enhances analytical accuracy by providing a distinct mass shift (≈4 Da) from the non-deuterated form .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

284.33 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2D,3D,4D,5D

InChI Key

VLYWMPOKSSWJAL-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)OC)[2H]

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of Sulfamethoxypyridazine-d4 involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: : Sulfamethoxypyridazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's integrity.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often evaluated for their biological activity and potential therapeutic applications.

Scientific Research Applications

Chemistry: : In chemistry, Sulfamethoxypyridazine-d4 is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound is used to study bacterial resistance mechanisms and to develop new antibacterial agents. Its ability to inhibit bacterial growth makes it a useful tool in microbiological studies.

Medicine: : In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains. Its antibacterial properties are being explored to develop new therapeutic options.

Industry: : In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and effectiveness make it a valuable compound in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: : Sulfamethoxypyridazine-d4 exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a crucial component in bacterial metabolism. This inhibition disrupts the bacterial cell's ability to produce essential proteins and nucleic acids, leading to cell death.

Pathways Involved: : The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, this compound effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Deuterated Sulfonamides

Structural and Functional Analogues

Sulfamethoxypyridazine-d4 is compared below with three deuterated sulfonamides: Sulfadimethoxypyrimidine-d4 , Sulfachlorpyridazine-d4 , and Sulfameter-d4 .

Table 1: Comparative Analysis of Deuterated Sulfonamides
Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Deuterium Positions Primary Application
This compound C₁₁H₈D₄N₄O₃S 284.328 Methoxy (pyridazine ring) Benzene (2,3,5,6) LC-MS internal standard
Sulfadimethoxypyrimidine-d4 C₁₂H₁₀D₄N₄O₄S 314.366* Dimethoxy (pyrimidine ring) Benzene (2,3,5,6) Quantification of dimethoxy derivatives
Sulfachlorpyridazine-d4 C₁₁H₈D₄N₄O₂SCl ~299.78* Chloro (pyridazine ring) Benzene (assumed) Analysis of chlorinated sulfonamides
Sulfameter-d4 C₁₁H₈D₄N₄O₃S ~284.328* Methoxy (pyrimidine ring) Benzene (assumed) Long-acting sulfonamide studies

*Calculated based on non-deuterated molecular weight and deuteration.

Key Differentiators

Structural Variations :

  • Ring Systems : this compound features a pyridazine ring , whereas Sulfadimethoxypyrimidine-d4 and Sulfameter-d4 utilize a pyrimidine ring . Pyridazine rings exhibit distinct electronic properties, influencing solubility and chromatographic retention.
  • Substituents : Methoxy (-OCH₃), chloro (-Cl), and dimethoxy (-OCH₃ x2) groups alter polarity and metabolic stability. Chloro groups reduce aqueous solubility compared to methoxy derivatives .

Analytical Utility :

  • Deuterium labeling ensures minimal chemical interference but provides a consistent mass shift for detection. For example, this compound’s +4 Da shift simplifies LC-MS quantification of the parent drug in biological matrices .
  • Sulfadimethoxypyrimidine-d4’s higher molecular weight (314.366 g/mol) distinguishes it from shorter-chain sulfonamides .

Metabolic and Pharmacokinetic Implications: Non-deuterated sulfonamides are metabolized via acetylation or glucuronidation. Deuterated versions mimic these pathways but exhibit negligible pharmacological activity, ensuring analytical specificity .

This compound in Pharmacokinetics

Studies demonstrate its efficacy as an internal standard for quantifying sulfamethoxypyridazine in plasma, with a limit of detection (LOD) of 0.1 ng/mL. The deuterated form’s retention time closely matches the parent drug, minimizing matrix effects .

Comparative Solubility and Stability

  • This compound : Moderate aqueous solubility (≈1.2 mg/mL at pH 7.4) due to methoxy’s electron-donating effects .
  • Sulfachlorpyridazine-d4 : Lower solubility (≈0.3 mg/mL) attributed to chloro’s hydrophobicity .

Isotopic Purity Considerations

Commercial suppliers (e.g., TRC) ensure isotopic purity >98%, critical for avoiding spectral overlap in high-resolution MS .

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